(E)-3-[3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]prop-2-enoic acid
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Description
(E)-3-[3-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl]prop-2-enoic acid, commonly known as NTPPA, is a compound with a wide range of applications in scientific research. NTPPA is an organic compound containing a nitro group and a trifluoromethyl group, and is used in the synthesis of drugs, materials, and other compounds. In addition, NTPPA is used in the synthesis of various compounds for medicinal, biological, and industrial applications.
Scientific Research Applications
Nitisinone (NTBC) Studies
Nitisinone, a compound related in structure due to its nitro and trifluoromethyl groups, was initially developed as a herbicide but found medical application in treating hepatorenal tyrosinemia, a rare metabolic disorder. A study by Barchańska et al. (2019) used liquid chromatography coupled with mass spectrometry (LC-MS/MS) to investigate the stability, degradation pathways, and degradation products of nitisinone. The study highlighted the compound's stability across various conditions and identified major degradation products, contributing to understanding the environmental and possibly pharmacokinetic properties of similar compounds (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Cinnamic Acid Derivatives
Another relevant area of research involves cinnamic acid derivatives, which share the phenylprop-2-enoic acid part of the molecule . These compounds have been extensively studied for their anticancer properties. A review by De, Baltas, and Bedos-Belval (2011) covers the synthesis and biological evaluation of various cinnamic acid derivatives, highlighting their significant potential in anticancer research. The review consolidates information on the anticancer efficacy of these compounds, presenting them as underutilized in medicinal research despite their promising properties (De, Baltas, & Bedos-Belval, 2011).
properties
IUPAC Name |
(E)-3-[3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO5/c17-16(18,19)11-5-6-14(13(9-11)20(23)24)25-12-3-1-2-10(8-12)4-7-15(21)22/h1-9H,(H,21,22)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUSGBYUQMLOHR-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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